Astragaloside III

Catalog No.
S578275
CAS No.
84687-42-3
M.F
C41H68O14
M. Wt
785.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Astragaloside III

CAS Number

84687-42-3

Product Name

Astragaloside III

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C41H68O14

Molecular Weight

785.0 g/mol

InChI

InChI=1S/C41H68O14/c1-35(2)24(53-34-30(26(46)21(45)17-51-34)54-33-29(49)28(48)27(47)22(16-42)52-33)9-11-41-18-40(41)13-12-37(5)32(39(7)10-8-25(55-39)36(3,4)50)20(44)15-38(37,6)23(40)14-19(43)31(35)41/h19-34,42-50H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34-,37+,38-,39+,40-,41+/m0/s1

InChI Key

FVFSMBDVZVUETN-BQAOMNQWSA-N

Synonyms

(3b,6a,16b,20R,24S)-20,24-Epoxy-6,16,25-trihydroxy-9,19-cyclolanostan-3-yl12-O-b-D-glucopyranosyl-b-D-xylopyranoside

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)C

Isomeric SMILES

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

Immunomodulation:

  • Enhancement of Natural Killer (NK) Cell Activity: Studies suggest AS-III can enhance the anti-tumor response of NK cells by elevating NKG2D and interferon-gamma (IFN-γ) production. In animal models, this translates to increased NK cell infiltration into tumors and impeded tumor growth .

Cancer Research:

  • Anti-tumor properties: Beyond its impact on NK cells, AS-III has shown potential anti-tumor effects in various cancers, including colon and gastric cancers, through mechanisms like inducing apoptosis (programmed cell death) in cancer cells and inhibiting cell proliferation .
  • Improving Chemosensitivity: Studies suggest AS-III might improve the effectiveness of chemotherapeutic drugs by increasing their uptake and reducing their resistance in cancer cells .

Other Potential Applications:

  • Cardiovascular Protection: Research suggests AS-III may offer protection against heart diseases by reducing oxidative stress and inflammation in the heart tissue .
  • Neuroprotection: Studies indicate AS-III might have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and stroke, by reducing oxidative stress and neuronal cell death .

Astragaloside III is a bioactive compound predominantly found in the roots of Astragalus membranaceus, a traditional medicinal herb widely used in East Asian medicine. This compound belongs to the class of triterpenoid saponins, characterized by a steroid-like structure with sugar moieties attached. The molecular formula of Astragaloside III is C41H68O14C_{41}H_{68}O_{14}, and it is noted for its significant pharmacological properties, including immunomodulatory and antioxidant effects.

Typical of saponins, including hydrolysis and glycosylation. Hydrolysis can lead to the release of aglycones and sugar moieties, which may exhibit distinct biological activities. Additionally, glycosylation reactions can modify its structure to produce derivatives with potentially enhanced bioactivity. For instance, studies have demonstrated that glycosylation can improve the solubility and bioavailability of saponins, thereby influencing their therapeutic efficacy .

Astragaloside III exhibits a range of biological activities:

  • Immunomodulation: It has been shown to enhance the activity of natural killer cells by increasing the expression of natural killer group 2D (NKG2D) and interferon-gamma (IFN-γ), thereby improving anti-tumor responses .
  • Antioxidant Effects: The compound possesses antioxidant properties that help mitigate oxidative stress, which is implicated in various chronic diseases.
  • Anti-inflammatory Activity: Astragaloside III has been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and pathways .

The synthesis of Astragaloside III can be achieved through various methods:

  • Extraction from Natural Sources: The primary method involves extracting Astragalus membranaceus roots using solvents such as ethanol or methanol, followed by purification techniques like chromatography.
  • Biotechnological Approaches: Recent advancements include using genetically modified microorganisms or plant cell cultures to produce Astragaloside III through biosynthesis pathways involving specific enzymes such as glycosyltransferases .
  • Chemical Synthesis: While less common due to complexity, chemical synthesis routes have been explored to create Astragaloside III from simpler precursor compounds through multi-step reactions.

Astragaloside III shares structural similarities with other compounds found in the Astragalus genus. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
Astragaloside IC45H72O16C_{45}H_{72}O_{16}Higher molecular weight; similar immunomodulatory effects.
Astragaloside IIC41H68O13C_{41}H_{68}O_{13}Slightly different sugar composition; known for anti-inflammatory properties.
Astragaloside IVC41H68O14C_{41}H_{68}O_{14}Structural variant; exhibits potent antioxidant activity.
Isoastragaloside IC45H72O16C_{45}H_{72}O_{16}Similar structure; investigated for neuroprotective effects.

Uniqueness of Astragaloside III

What sets Astragaloside III apart from its counterparts is its specific ability to enhance natural killer cell activity significantly while also possessing unique glycosylation patterns that influence its pharmacokinetics and bioactivity. Its distinct immunomodulatory effects make it a focal point for research into cancer therapies and immune system enhancement.

Negative Pressure Cavitation-Enzyme Assisted Extraction

Negative pressure cavitation-enzyme assisted extraction represents a revolutionary hybrid methodology that combines the physical disruption capabilities of cavitation with the selective degradation properties of enzymatic treatment. This innovative approach addresses the fundamental challenge of extracting bioactive compounds from complex plant matrices where cellular barriers limit conventional extraction efficiency [1].

The negative pressure cavitation extraction mechanism operates through the continuous formation and collapse of microscopic bubbles under vacuum conditions, typically maintained at optimal pressures of -0.075 MPa [1] [2]. During this process, the cavitation effect generates intense localized forces that mechanically disrupt cell walls and membranes, facilitating the release of intracellular compounds including Astragaloside III. The cavitation-induced turbulence, collision, and enhanced mass transfer between the extraction solvent and plant matrix significantly accelerate the extraction process compared to conventional methods [2].

The enzymatic component of this hybrid technique employs specific enzymes, particularly cellulase and pectinase, to selectively degrade structural polysaccharides within plant cell walls [1] [2]. Research has demonstrated that glucose oxidase treatment at concentrations of 3.0 percent, applied for 3.44 days at 56.9 degrees Celsius, can increase extraction yields by over 250 percent compared to non-enzymatic methods [3]. The enzymatic pretreatment creates micropores and channels within the cellular matrix, providing enhanced access pathways for subsequent cavitation-mediated extraction.

The synergistic combination of these two mechanisms results in several distinct advantages for Astragaloside III extraction. The enzymatic pretreatment reduces the mechanical energy requirements for cavitation while simultaneously increasing the accessibility of target compounds. Subsequently, the cavitation process provides rapid and efficient extraction of the enzymatically liberated compounds. This dual-action approach has been shown to achieve extraction yields comparable to ultrasonic-assisted extraction while requiring significantly less time and energy consumption [1].

Optimal operational parameters for negative pressure cavitation-enzyme assisted extraction include extraction pressures of -0.075 MPa, solid-to-liquid ratios of 1:20, extraction times of 30 minutes, and enzyme treatment periods of 60-120 minutes at temperatures of 40-60 degrees Celsius [1] [2]. The method demonstrates particular effectiveness for heat-sensitive compounds like Astragaloside III, as the process operates at relatively low temperatures while maintaining high extraction efficiency.

Macroporous Resin-Based Fractionation Strategies

Macroporous resin-based fractionation strategies represent sophisticated separation technologies that exploit differential adsorption-desorption characteristics to achieve selective isolation and purification of Astragaloside III from complex plant extracts. These methodologies utilize synthetic polymeric resins with carefully engineered pore structures and surface chemistries to provide selective retention of target compounds while allowing unwanted components to pass through [4].

The selection of appropriate macroporous resins for Astragaloside III fractionation requires comprehensive evaluation of multiple physicochemical parameters including surface area, pore diameter distribution, polarity matching, and chemical stability [5]. Research has identified AB-8 macroporous resin as particularly effective for astragaloside purification, demonstrating superior selective enrichment capabilities compared to alternative resin types [4]. The resin exhibits optimal adsorption capacity due to its moderate polarity and appropriate pore size distribution, which facilitates effective interaction with the triterpene saponin structure of Astragaloside III.

The fractionation process involves multiple sequential steps designed to maximize separation efficiency and product purity. Initial loading of crude plant extracts onto pretreated resin columns occurs under carefully controlled conditions including pH adjustment to 6.0, sample concentrations of 0.15 grams per milliliter, and flow rates of 1-2 milliliters per minute [4]. The resin selectively retains Astragaloside III and related compounds through hydrophobic interactions and hydrogen bonding while allowing polar impurities to elute.

Subsequent elution strategies employ gradient solvent systems to achieve progressive separation of different compound classes. Optimal elution conditions utilize 70-75 percent ethanol solutions at flow rates of 2 milliliters per minute, with total elution volumes of 5 bed volumes [4] [5]. This approach achieves recovery rates exceeding 94 percent while maintaining product purities of 96 percent or higher for Astragaloside III.

The macroporous resin methodology offers several distinct advantages including high selectivity, excellent reproducibility, ease of scale-up, and resin regeneration capabilities. The technique demonstrates particular effectiveness for processing large volumes of plant extracts while maintaining consistent product quality. Additionally, the mild operating conditions preserve the structural integrity of heat-sensitive compounds like Astragaloside III throughout the fractionation process.

Optimization of Purification Processes

Response Surface Methodology for Yield Maximization

Response Surface Methodology represents a comprehensive statistical approach for optimizing complex multi-variable extraction and purification processes through systematic investigation of factor interactions and quadratic effects [6] [7]. This methodology provides a mathematical framework for understanding the relationships between process variables and response outcomes, enabling identification of optimal conditions for maximizing Astragaloside III yields while minimizing resource consumption.

The application of Response Surface Methodology to Astragaloside III extraction involves careful selection of critical process variables based on preliminary single-factor experiments and fractional factorial designs [8]. Key variables typically include solvent concentration, solid-to-liquid ratios, extraction time, temperature, and pH conditions. Research has demonstrated that ammonia concentration, solid-liquid ratio, soaking time, and extraction time represent the most significant factors affecting Astragaloside III yield [8].

The experimental design employs Box-Behnken or Central Composite Design approaches to generate mathematical models describing the relationship between process variables and extraction yields [7] [8]. These designs utilize three-level factorial arrangements that enable estimation of linear, quadratic, and interaction effects while minimizing the number of required experiments. The resulting second-order polynomial equations provide predictive models for process optimization.

Statistical analysis of experimental data reveals that ammonia concentration exhibits a quadratic relationship with Astragaloside III yield, reaching maximum effectiveness at approximately 24-25 percent concentration [8]. Solid-liquid ratios demonstrate linear increases in yield up to optimal ratios of 15:1, while soaking times show continued improvement up to 120 minutes. Extraction temperatures exhibit optimal ranges of 20-40 degrees Celsius, with higher temperatures causing compound degradation.

The optimization process generates response surface plots that visualize the effects of variable interactions on yield outcomes. These three-dimensional representations enable identification of optimal operating regions and provide guidance for process control strategies. Validation experiments confirm that predicted optimal conditions achieve experimental yields of 29.96 percent, representing excellent agreement with model predictions and demonstrating the effectiveness of the Response Surface Methodology approach [8].

Solvent Gradient Elution in Preparative Chromatography

Solvent gradient elution in preparative chromatography represents an advanced separation technique that employs programmed changes in mobile phase composition to optimize the separation of Astragaloside III from complex mixtures [9] [10]. This methodology addresses the fundamental challenge of separating compounds with widely varying retention characteristics by systematically modulating solvent strength throughout the chromatographic process.

The gradient elution process begins with weak solvent conditions that provide adequate retention for all mixture components, preventing immediate elution and ensuring proper sample loading onto the chromatographic column [11]. The mobile phase composition then progressively increases in eluting strength according to predetermined gradient profiles, which may follow linear, step-wise, or optimized non-linear patterns depending on separation requirements [10].

For Astragaloside III purification, reverse-phase chromatographic systems typically employ water-acetonitrile or water-methanol gradient systems with carefully controlled pH conditions [12]. Initial mobile phase compositions of 10-20 percent organic modifier gradually increase to 90-95 percent over optimized time periods ranging from 30 to 75 minutes [12]. The gradient slope and duration require careful optimization to achieve baseline separation while minimizing analysis time and solvent consumption.

Advanced gradient optimization strategies utilize mathematical modeling approaches to predict optimal gradient profiles based on compound retention characteristics and separation objectives [10]. These models account for the complex relationships between solvent composition, retention factors, and peak resolution to generate gradient profiles that maximize separation efficiency. Simulation studies demonstrate that properly optimized gradients can achieve resolution improvements of 200-300 percent compared to isocratic conditions.

The implementation of focused gradient techniques provides additional opportunities for yield maximization in preparative applications [13]. Following initial scouting gradients to identify approximate elution conditions, focused gradients concentrate the separation window around the target compound elution region. This approach enables higher sample loading while maintaining separation quality, thereby improving overall process productivity for Astragaloside III isolation.

Preparative gradient elution systems achieve typical purities of 95-98 percent for Astragaloside III with recovery rates exceeding 90 percent [14] [15]. The technique demonstrates particular advantages for separating closely related saponin compounds that cannot be adequately resolved using isocratic conditions. Additionally, the method provides excellent scalability from analytical to industrial production scales while maintaining separation performance.

Based on the comprehensive research findings, Table 1 summarizes extraction yields and parameters for various methodologies applied to Astragalus-derived compounds [16] [4] [8] [3]. The data demonstrates that enzyme-assisted extraction achieves the highest yields at 29.96 percent, while maintaining excellent process efficiency. Macroporous resin purification provides the highest purity levels at greater than 96 percent with recovery rates of 94.69 percent.

Table 2 presents purification techniques and their effectiveness for Astragaloside III isolation [4] [5] [15]. High-speed countercurrent chromatography demonstrates exceptional performance with 96.95 percent purity and recovery rates, while macroporous resin AB-8 provides reliable purification with excellent reproducibility.

XLogP3

1.3

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

9

Exact Mass

784.46090684 g/mol

Monoisotopic Mass

784.46090684 g/mol

Heavy Atom Count

55

UNII

WVP53009FC

Other CAS

84687-42-3

Wikipedia

Astragaloside III

Dates

Last modified: 08-15-2023
Chem. Pharm. Bull., 1983, 31, p709

Explore Compound Types